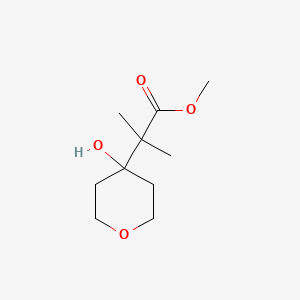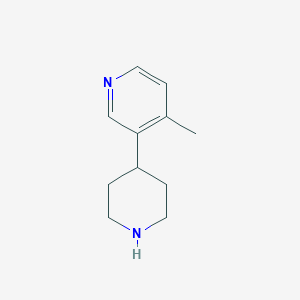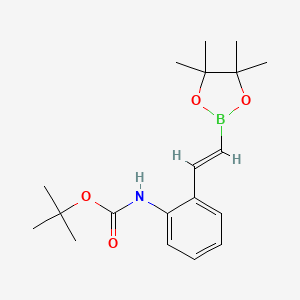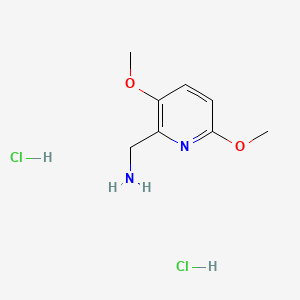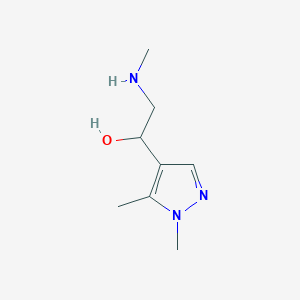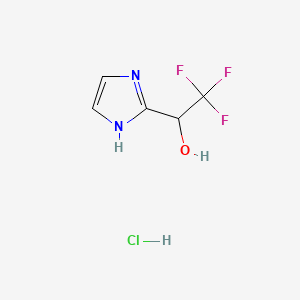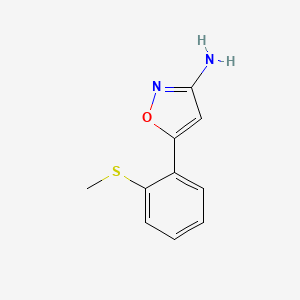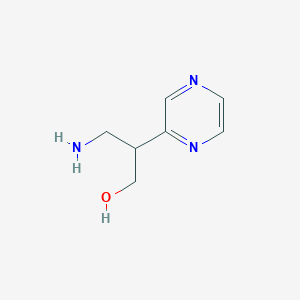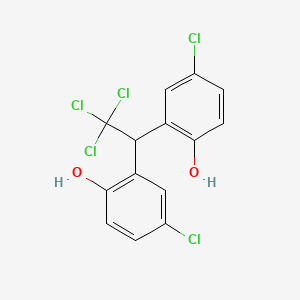
Phenol, (2,2'-(2,2,2-trichloroethylidene)bis(4-chloro-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol is an organochlorine compound that belongs to the class of chlorophenols. This compound is characterized by the presence of multiple chlorine atoms attached to a phenolic structure, making it highly reactive and useful in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol typically involves the electrophilic halogenation of phenol with chlorine. The process can be summarized as follows:
Electrophilic Halogenation: Phenol is treated with chlorine in the presence of a catalyst, such as iron(III) chloride, to introduce chlorine atoms at specific positions on the aromatic ring.
Subsequent Reactions: The chlorinated phenol undergoes further reactions to introduce additional chlorine atoms and form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenol are chlorinated using chlorine gas in the presence of a catalyst.
Purification: The resulting product is purified through distillation or recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of phenolic derivatives with different functional groups.
科学研究应用
4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pesticides, herbicides, and other industrial chemicals.
作用机制
The mechanism of action of 4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol involves its interaction with cellular components. The compound can:
Disrupt Cell Membranes: The chlorinated phenol can integrate into cell membranes, disrupting their integrity and leading to cell lysis.
Inhibit Enzymes: The compound can inhibit various enzymes by binding to their active sites, affecting metabolic processes.
Generate Reactive Oxygen Species: The compound can induce the formation of reactive oxygen species, leading to oxidative stress and cell damage.
相似化合物的比较
Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated phenol with similar properties but different chlorine atom positions.
2,3,5-Trichlorophenol: Differently chlorinated phenol with distinct reactivity.
2,4,5-Trichlorophenol: Similar structure but with chlorine atoms at different positions.
Uniqueness
4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
56960-92-0 |
|---|---|
分子式 |
C14H9Cl5O2 |
分子量 |
386.5 g/mol |
IUPAC 名称 |
4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H9Cl5O2/c15-7-1-3-11(20)9(5-7)13(14(17,18)19)10-6-8(16)2-4-12(10)21/h1-6,13,20-21H |
InChI 键 |
HDYCPSGGGILQTK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)C(C2=C(C=CC(=C2)Cl)O)C(Cl)(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


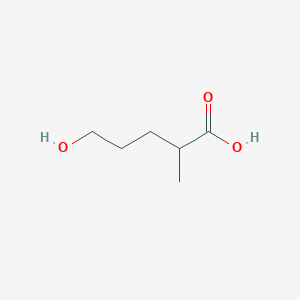
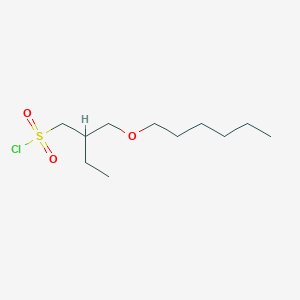
![[3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)
